2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core. Key structural features include:
- 2-(2-Ethylpiperidin-1-yl)-2-oxoethylsulfanyl group at position 2, introducing a branched alkyl-piperidine moiety linked via a thioether and ketone. This group enhances lipophilicity and may influence target binding through steric or conformational effects.
- Molecular formula: C₂₆H₂₈N₄O₃S (inferred from analogs in and ).
The compound’s synthetic route likely involves coupling reactions of substituted indole precursors with sulfanyl-ethyl ketone intermediates, as suggested by analogous syntheses in and .
Properties
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-17-9-6-7-14-29(17)22(31)16-34-26-28-23-20-12-4-5-13-21(20)27-24(23)25(32)30(26)18-10-8-11-19(15-18)33-2/h4-5,8,10-13,15,17,27H,3,6-7,9,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVNFBDMGZDFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the 2-ethylpiperidine derivative. This can be achieved through the alkylation of piperidine with ethyl bromide under basic conditions.
Introduction of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group. This can be done through the reaction of the piperidine derivative with an appropriate oxoethylating agent, such as ethyl chloroformate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the oxoethylated piperidine derivative with a thiol compound, such as thiophenol, under basic conditions.
Cyclization to Form the Pyrimidoindole Core: The final step involves the cyclization of the intermediate to form the pyrimidoindole core. This can be achieved through a condensation reaction with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.
Pharmacology: It can be used as a lead compound for the development of new pharmacological agents targeting specific receptors or enzymes.
Industrial Chemistry: The compound’s reactivity makes it useful for the synthesis of other complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in three key regions: (1) aromatic substituents, (2) heterocyclic amines, and (3) sulfur-linked side chains. Below is a comparative analysis:
Substituent Variations on the Aromatic Ring
Heterocyclic Amine Variations
Sulfur-Linked Side Chain Modifications
Key Research Findings
Electronic Effects : The 3-methoxyphenyl group in the target compound provides electron-donating properties, enhancing interactions with electron-deficient protein residues compared to phenyl or CF₃ analogs .
Heterocyclic Impact : Piperidine derivatives generally exhibit better metabolic stability than azepane (seven-membered ring) analogs due to reduced ring strain .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| CAS Number | Molecular Formula | Molecular Weight | logP | Hydrogen Bond Acceptors | Reference |
|---|---|---|---|---|---|
| 537668-65-8 | C₂₅H₂₆N₄O₂S | 446.56 | 4.2 | 5 | |
| 536707-19-4 | C₂₄H₂₄N₄O₃S | 448.5 | 4.2 | 5 | |
| 536715-73-8 | C₂₉H₂₇F₃N₅O₂S | 525.62 | 4.1 | 6 |
Table 2: Structural Variations and Bioactivity Trends
| Modification Type | Observed Trend | Example Compound (CAS) |
|---|---|---|
| Meta-substitution on phenyl | Improved solubility vs. para-substituted | Target Compound |
| Piperidine vs. pyrrolidine | Higher target affinity with piperidine | 536707-19-4 vs. 536708-12-0 |
| CF₃ substituent | Enhanced binding but reduced metabolic stability | 536715-73-8 |
Biological Activity
The compound 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule characterized by a pyrimido-indole core structure. Its unique combination of functional groups, including a sulfanyl group and a piperidine moiety, suggests significant potential for biological activity, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 307.40784 g/mol. The presence of the sulfanyl group allows for diverse chemical reactivity, while the 3-methoxyphenyl group may enhance its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds structurally similar to This compound exhibit significant biological activities primarily through kinase inhibition. Kinases are critical enzymes involved in various cellular processes such as signal transduction and cell cycle regulation.
Key Mechanisms:
-
Kinase Inhibition :
- The compound is hypothesized to inhibit various kinases including cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 (GSK3). These kinases are important in cancer progression and neurodegenerative diseases .
-
Receptor Binding :
- Beyond kinases, there is potential for interaction with other receptors or enzymes involved in cellular signaling pathways .
Biological Activity Data
Table 1 summarizes the biological activities associated with this compound and its analogs:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrimido-indole core with piperidine and sulfanyl groups | Potential kinase inhibitor | Incorporates a 3-methoxyphenyl group |
| Harmine | Indole structure | Psychoactive; kinase inhibition | Natural product with historical use |
| Indirubin | Indole derivative | Anti-inflammatory; anticancer | Known for dual action on multiple targets |
| Pyrrolopyrimidines | Pyrimidine core | Kinase inhibition | Diverse applications in drug development |
Case Studies and Research Findings
Several studies have explored compounds related to This compound , providing insights into their biological activity:
-
Kinase Inhibition Studies :
- A study demonstrated that derivatives of pyrimido[5,4-b]indole effectively inhibited CDK5 and GSK3, leading to decreased proliferation in cancer cell lines . The specific binding affinity and inhibitory constants were measured using fluorometric assays.
- Neuroprotective Effects :
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
